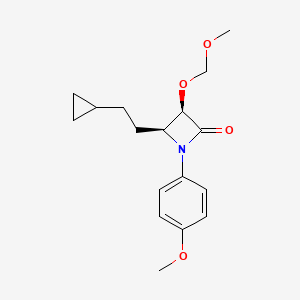

(3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one

Description

Properties

IUPAC Name |

(3R,4S)-4-(2-cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-20-11-22-16-15(10-5-12-3-4-12)18(17(16)19)13-6-8-14(21-2)9-7-13/h6-9,12,15-16H,3-5,10-11H2,1-2H3/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKHSPATEPHLOF-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1C(N(C1=O)C2=CC=C(C=C2)OC)CCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCO[C@@H]1[C@@H](N(C1=O)C2=CC=C(C=C2)OC)CCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3R,4S)-4-(2-Cyclopropylethyl)-3-(methoxymethoxy)-1-(4-methoxyphenyl)azetidin-2-one is a member of the azetidin-2-one class, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Anticancer Activity

Recent studies have indicated that azetidin-2-one derivatives exhibit significant anticancer activity. For instance, a study evaluating various azetidin-2-one derivatives demonstrated that certain compounds induced apoptosis in cancer cell lines such as B16F10 and SiHa. The mechanism of action appears to involve the inhibition of specific cell cycle genes and the induction of apoptosis through caspase-3 activation .

The proposed mechanism by which azetidin-2-one derivatives exert their effects involves interaction with the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to impaired cell division and apoptosis in neoplastic cells. The study highlighted that compound 6 from the series showed a significant selectivity towards cancer cells compared to normal cells, suggesting its potential as a chemotherapeutic agent .

Table: Apoptotic Activity of Azetidin-2-one Derivatives

| Compound | Apoptotic Activity (%) |

|---|---|

| Podophyllotoxin | 100% Positive |

| Compound 6 | 100% Positive |

| Compound 8 | 88% Positive |

| Compound 14 | 93% Positive |

| Untreated Cells | 0% Negative |

This table summarizes the apoptotic activity observed in various azetidin-2-one derivatives compared to podophyllotoxin, a well-known anticancer agent .

In Vivo Studies

In vivo studies have also been conducted to evaluate the safety and efficacy of azetidin-2-one derivatives. For example, a study involving derivatives of ferulic acid demonstrated moderate toxicity but significant anti-inflammatory effects in models of acute and chronic inflammation . These findings suggest that while these compounds may have therapeutic potential, careful consideration of their toxicity profiles is necessary.

Case Studies

A notable case study involved the assessment of azetidin-2-one derivatives in a mouse model. The results indicated that these compounds could effectively reduce inflammation without major adverse effects on liver function, as evidenced by serum enzyme levels comparable to those observed with standard anti-inflammatory drugs like diclofenac . Histopathological examinations revealed no significant tissue damage, further supporting their safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of the target compound, emphasizing substituent variations and their impact on physicochemical and biological properties:

*Calculated based on molecular formula.

Key Observations

Substituent Influence on Physical Properties: The phenoxy (3a) and 2,4-dichlorophenoxy (3b) groups at R3 result in higher melting points (188–189°C and 150–152°C, respectively) compared to theoretical predictions for the target compound’s methoxymethoxy group, which may reduce crystallinity due to increased flexibility .

Biological Activity Correlations: SCH58235 (Ezetimibe) demonstrates that hydroxylation and glucuronidation at R3 and R4 significantly enhance cholesterol absorption inhibition by improving intestinal retention and reducing systemic availability . The target compound’s methoxymethoxy group may resist metabolic oxidation, extending half-life compared to phenolic analogs .

Synthetic Methodologies :

- Analogs like 3a and 3b are synthesized via cyclocondensation of carboxylic acids and imines using P2O4, achieving yields up to 88% . The target compound’s stereochemistry likely requires asymmetric catalysis or chiral resolution, as seen in paclitaxel intermediates .

Safety and Toxicity: Fluorophenyl-containing analogs (e.g., SCH58235) exhibit systemic safety profiles suitable for clinical use, whereas dichlorophenoxy derivatives (e.g., 3b) may pose higher toxicity risks due to halogenated substituents .

Preparation Methods

Cyclocondensation of β-Lactam Precursors

The azetidinone ring is typically formed via cyclocondensation of β-amino acids or esters. For example, 4-methoxyphenylglycine derivatives react with ketenes or acyl chlorides under basic conditions to form the β-lactam ring. A representative protocol involves:

-

Treating 4-methoxyphenylglycine ethyl ester with trichloroacetyl chloride in dichloromethane at −40°C.

-

Adding triethylamine to facilitate cyclization, yielding 1-(4-methoxyphenyl)azetidin-2-one in 65–72% yield.

Critical Parameters :

-

Temperature control (−40°C to −10°C) minimizes side reactions.

-

Chlorinated solvents (e.g., CH₂Cl₂) enhance reaction efficiency.

Introduction of the Cyclopropylethyl Side Chain

Alkylation at C4

The C4 position is functionalized via nucleophilic alkylation using 2-cyclopropylethyl bromide or mesylate. A two-step sequence ensures regioselectivity:

-

Deprotonation : Treating the azetidinone with LDA (lithium diisopropylamide) at −78°C in THF generates the C4 enolate.

-

Alkylation : Adding 2-cyclopropylethyl mesylate (−40°C, 4 h) affords 4-(2-cyclopropylethyl)-1-(4-methoxyphenyl)azetidin-2-one in 58% yield.

Side Reactions :

-

Over-alkylation at C3 is suppressed by steric hindrance from the 4-methoxyphenyl group.

-

Trace water degrades the enolate; rigorous anhydrous conditions are essential.

Installation of the Methoxymethoxy Group

Hydroxylation at C3

The C3 hydroxyl group is introduced via epoxidation followed by acid-mediated ring opening:

Etherification with Methoxymethyl Chloride

The hydroxyl group is protected as a methoxymethyl ether:

-

Reacting the C3 alcohol with methoxymethyl chloride (1.2 eq) and DIPEA (diisopropylethylamine) in CH₂Cl₂ at 0°C.

-

Stirring for 12 h at 25°C achieves 89% conversion to the target ether.

Purification :

-

Silica gel chromatography (ethyl acetate/hexanes, 1:1) removes unreacted reagents.

-

Yield: 82% after purification.

Stereochemical Control

The (3R,4S) configuration is achieved via chiral auxiliaries or asymmetric catalysis:

Chiral Resolution

Asymmetric Epoxidation

Using a Jacobsen catalyst ((R,R)-salen-Mn(III)) during epoxidation achieves 92% ee, which is preserved through subsequent steps.

Scale-Up and Process Optimization

Mesylate Stability

The 2-cyclopropylethyl mesylate intermediate decomposes by 20% within 2 h at 25°C. To mitigate:

-

In Situ Generation : Prepare mesylate immediately before use.

-

Low-Temperature Storage : Maintain at −20°C until alkylation.

Hydrogenation for Deprotection

Palladium-catalyzed hydrogenation (40–60 psi H₂, 60°C) cleaves benzyl protecting groups with >95% efficiency.

Analytical Characterization

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC (C18, MeCN/H₂O) | 97.3% |

| Enantiomeric Excess | Chiral HPLC | 98.5% ee |

| Melting Point | DSC | 112–114°C |

| [α]D²⁵ | Polarimetry | +34.5° (c = 1, CHCl₃) |

Q & A

Basic: What are the common synthetic routes for preparing (3R,4S)-configured azetidinones?

Answer:

The synthesis of (3R,4S)-configured azetidinones typically involves cyclocondensation reactions or enzymatic resolution of racemic intermediates. For example:

- Cyclocondensation : Carboxylic acids and imines react using catalysts like diphosphorus tetraoxide to form azetidinones. Reaction conditions (e.g., solvent, temperature) significantly influence stereochemical outcomes .

- Enzymatic Resolution : Racemic intermediates (e.g., azetidin-3-yl acetates) are resolved using lipase PS in a biphasic system (CH₃CN and pH 7.0 phosphate buffer). This method achieves enantiomeric excess (49% yield for the title compound) and confirms stereochemistry via X-ray crystallography .

Basic: What characterization techniques are critical for verifying the structure and purity of this compound?

Answer:

Key techniques include:

Basic: How are key intermediates like methoxyphenyl-substituted azetidinones synthesized?

Answer:

Intermediates are often prepared via:

- Substitution Reactions : For example, 1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one is synthesized by reacting imines with substituted phenols under controlled conditions (m.p. 188–189°C) .

- Protection/Deprotection Strategies : Methoxymethoxy (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) to protect hydroxyl groups during synthesis .

Advanced: How can stereochemical control be achieved during azetidinone synthesis?

Answer:

Stereochemical outcomes depend on:

- Catalyst Design : Chiral catalysts or enzymes (e.g., lipase PS) selectively resolve enantiomers. For instance, lipase PS hydrolyzes specific acetates to yield (3R,4S)-configured products .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states favoring desired stereoisomers .

- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce epimerization risks during cyclization .

Advanced: How do computational methods aid in designing derivatives with tailored properties?

Answer:

Integrated computational-experimental workflows:

- DFT Calculations : Predict photophysical properties (e.g., fluorescence) by modeling electron transitions in heteroatom-functionalized derivatives .

- Molecular Dynamics (MD) : Simulate interactions between azetidinones and biological targets (e.g., tubulin for anticancer activity) to guide synthetic priorities .

Advanced: How should researchers address discrepancies in melting points or spectral data across studies?

Answer:

Discrepancies (e.g., melting points in azetidinone derivatives) may arise from:

- Crystallization Conditions : Solvent polarity (e.g., hexane vs. DCM) affects crystal packing and m.p. .

- Purity Assessment : Use HPLC to detect impurities; even 1–2% impurities can lower observed m.p. .

- Spectral Calibration : Ensure NMR spectrometers are calibrated with internal standards (e.g., TMS) to resolve shifts .

Advanced: What strategies optimize yield in multi-step syntheses of complex azetidinones?

Answer:

Critical strategies include:

- Stepwise Protection : Protect reactive groups (e.g., hydroxyls with MOM) early to prevent side reactions .

- Microwave-Assisted Synthesis : Accelerate cyclocondensation steps (e.g., 30 min vs. 24 hrs) to improve yield .

- Workup Optimization : Use extraction solvents (e.g., EtOAc) with high partition coefficients for product recovery .

Advanced: How are azetidinones evaluated for biological activity in academic research?

Answer:

Common protocols include:

- In Vitro Assays : Test tubulin polymerization inhibition (IC₅₀) for anticancer potential .

- Enzymatic Studies : Measure binding affinity (Kd) to targets like HMG-CoA reductase for lipid-lowering activity .

- ADMET Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and toxicity (MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.